Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
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Overview
Description
Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl ester group and a 2,5-dimethylphenyl substituent, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the condensation of 2,5-dimethylphenylhydrazine with ethyl acetoacetate. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting hydrazone intermediate undergoes cyclization to form the pyrazole ring, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and bromine for halogenation are employed.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3,5-dimethylphenyl)acetate
- 1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one
- N-2,5-Dimethylphenylthioureido Acid Derivatives
Uniqueness
Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to its specific structural features, such as the presence of the pyrazole ring and the ethyl ester group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound that belongs to the class of pyrazoles, which are known for their diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its synthesis, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C16H20N2O3 |
Molecular Weight | 288.34 g/mol |
CAS Number | 2059932-72-6 |
The compound features a pyrazole ring structure, which is often associated with various pharmacological effects.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole-based compounds demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with halogen substitutions on the phenyl ring have shown enhanced activity compared to those with other functional groups .
Antitumor Activity
Pyrazole derivatives have been investigated for their potential as anticancer agents. This compound has been evaluated in vitro against various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation and induce apoptosis in tumor cells .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been documented. Certain compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation. This compound may exhibit similar properties, contributing to its therapeutic applications in inflammatory diseases .
Case Study 1: Antibacterial Activity
In a study assessing the antibacterial efficacy of various pyrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound displayed a notable inhibition zone of 15 mm against S. aureus but showed limited activity against E. coli .
Case Study 2: Anticancer Screening
A series of synthesized pyrazole derivatives were screened for anticancer activity using MTT assays on human breast cancer cell lines (MCF-7). This compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM .
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C15H18N2O3/c1-4-20-14(18)8-12-9-16-17(15(12)19)13-7-10(2)5-6-11(13)3/h5-7,9,16H,4,8H2,1-3H3 |
InChI Key |
QPRZKQJPADXAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNN(C1=O)C2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
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